molecular formula C18H11FN6O B2753950 6-{3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}-1H-indole CAS No. 1251607-72-3

6-{3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}-1H-indole

Cat. No. B2753950
CAS RN: 1251607-72-3
M. Wt: 346.325
InChI Key: KUQOAZQUAKUEGQ-UHFFFAOYSA-N
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Description

6-{3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}-1H-indole, commonly referred to as FOI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FOI is a heterocyclic compound that contains both triazole and oxadiazole rings, and it is structurally similar to other indole derivatives.

Scientific Research Applications

Organofluorine Chemistry and Trifluoromethylation

Organofluorine compounds play a crucial role in modern organic and medicinal chemistry. The incorporation of fluorine atoms and fluorine-containing functional groups enhances the properties of organic molecules. Trifluoromethylation, in particular, is a powerful method for introducing CF₃ groups into molecules. The compound was synthesized via visible-light-induced radical denitrogenative trifluoromethylation using sodium trifluoromethanesulfinate as a precursor of CF₃ radicals and graphitic carbon nitride (g-C₃N₄) as an environmentally friendly photocatalyst .

Biorelevant Structures and Medicinal Chemistry

Fluorinated heterocyclic compounds, including pyrazoles, are often found among biologically relevant structures. Incorporating fluorine atoms can enhance a compound’s ability to permeate biological membranes, improve binding to target receptors, and enhance metabolic stability. Therefore, the compound’s trifluoromethyl group could be valuable in drug design and development .

Photoredox Catalysis and Selective Fluoroalkylation

Photoredox catalysis enables selective fluoroalkylation under mild conditions. The compound’s synthesis via photoredox catalysis demonstrates the potential for introducing fluoroalkyl moieties using stable precursors of fluorinated radicals. Researchers can explore its applications in designing novel bioactive molecules .

Indole Derivatives and Pharmacological Activity

Indole derivatives exhibit diverse biological and clinical activities. While the compound is not directly an indole derivative, its indole moiety may contribute to its pharmacological properties. For example, indole-3-acetic acid, a plant hormone, is produced from tryptophan degradation in higher plants. Investigating the compound’s effects on biological systems could yield interesting findings .

Flame Retardants and Phosphine Oxides

Although not directly related to the compound, benzyl(4-fluorophenyl)phenylphosphine oxide (BFPPO) was synthesized from 4-fluorophenylphosphine oxide (4-FPO). BFPPO has potential flame-retardant applications. Its synthesis involved a one-step reaction with benzyl chloride, making it more accessible than 4-FPO .

properties

IUPAC Name

3-[1-(4-fluorophenyl)triazol-4-yl]-5-(1H-indol-6-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11FN6O/c19-13-3-5-14(6-4-13)25-10-16(22-24-25)17-21-18(26-23-17)12-2-1-11-7-8-20-15(11)9-12/h1-10,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUQOAZQUAKUEGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2)C3=NC(=NO3)C4=CN(N=N4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-{3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}-1H-indole

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